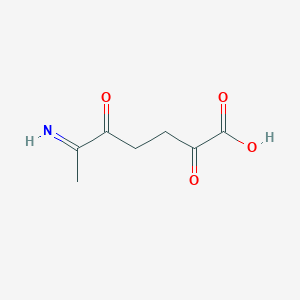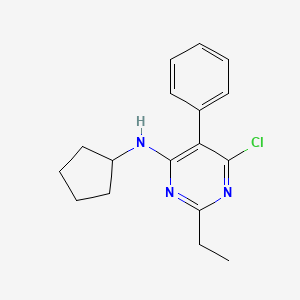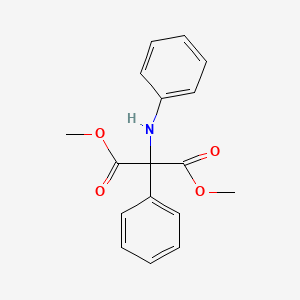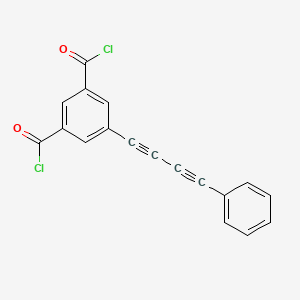![molecular formula C12H8ClNOS2 B14187497 2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one CAS No. 918107-57-0](/img/structure/B14187497.png)
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a benzothiophene moiety linked to a thiazolone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiophene and thiazolone rings in its structure suggests it may exhibit unique biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the following steps:
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Attachment of Thiazolone Ring: The thiazolone ring is then introduced by reacting the benzothiophene derivative with appropriate thiazole precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 1-phenyl-N-(benzothiazol-2-yl)methanimine have similar structures and are studied for their biological activities.
Benzofuran Derivatives: These compounds share the benzofuran ring and exhibit diverse pharmacological activities.
Uniqueness
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to the combination of benzothiophene and thiazolone rings in its structure. This dual-ring system may confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
918107-57-0 |
|---|---|
Fórmula molecular |
C12H8ClNOS2 |
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-2-ylmethyl)-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClNOS2/c13-11-6-12(15)14(17-11)7-9-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 |
Clave InChI |
LWMYZYOJLOQOAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)CN3C(=O)C=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)



![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)


![3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B14187469.png)



